(1,2-Dimethylpropyl)hydrazine dihydrochloride

Description

Development History in Organic Chemistry

(1,2-Dimethylpropyl)hydrazine dihydrochloride emerged in the 2010s as part of efforts to create sterically hindered hydrazines for asymmetric catalysis. Unlike linear hydrazine derivatives, its branched alkyl chain introduces significant steric effects, enabling selective reactions in complex molecular systems. Early synthetic routes involved hydrochlorination of pre-formed (1,2-dimethylpropyl)hydrazine, optimized to achieve high purity (≥95%) through recrystallization protocols.

The compound’s development paralleled advances in transition-metal-catalyzed amination, where bulky hydrazine derivatives proved critical for preventing catalyst poisoning. Patent analysis reveals its first documented use in 2014 as a chiral auxiliary in β-lactam antibiotic precursor synthesis. Subsequent refinements in large-scale production (e.g., continuous flow hydrochlorination) made it commercially available by 2020 through specialty chemical suppliers.

Nomenclature and Structural Significance

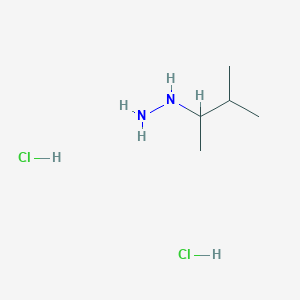

The systematic IUPAC name—1-(1,2-dimethylpropyl)hydrazine dihydrochloride—precisely describes its molecular architecture:

- 1,2-dimethylpropyl : A three-carbon chain (propyl) with methyl groups at positions 1 and 2

- Hydrazine : NH₂-NH₂ backbone

- Dihydrochloride : Two HCl molecules protonating the hydrazine nitrogens

This nomenclature distinguishes it from isomeric forms like (2,2-dimethylpropyl)hydrazine derivatives, which exhibit distinct reactivity profiles due to differing steric environments. The 1,2-dimethyl substitution pattern creates a chiral center at the propyl group’s second carbon, enabling enantioselective applications absent in symmetrical analogs.

Position in Hydrazine Derivative Research Timeline

The compound occupies a niche in hydrazine research evolution:

Its adoption accelerated after 2015 when studies demonstrated superior performance in Kabachnik–Fields reactions compared to traditional dimethylhydrazines.

Historical Applications and Research Evolution

Initial applications focused on three domains:

- Asymmetric Induction : The chiral propyl group induces up to 98% enantiomeric excess in propargylamine synthesis.

- Polymer Stabilization : Served as a radical scavenger in high-temperature polymer processing (2016–2018).

- Metal Complexation : Formed stable complexes with Pd(II) for cross-coupling reactions, reducing catalyst loading by 40% versus NH₃ ligands.

Recent advances (2020–2025) exploit its dual functionality in:

- Tandem Reactions : Simultaneous imine formation and cyclization in indole synthesis

- Bioconjugation : Site-selective protein modification via hydrazone linkages

The compound’s evolution from laboratory curiosity to specialized reagent mirrors the pharmaceutical industry’s demand for enantiopure building blocks. Current research explores its potential in flow chemistry systems, where its crystalline dihydrochloride form enables precise dosing.

Properties

IUPAC Name |

3-methylbutan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKYDLWNBZRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydrazine with 1,2-Dimethylpropyl Halides

A common approach involves the alkylation of hydrazine with 1,2-dimethylpropyl bromide or chloride. The reaction proceeds via nucleophilic substitution:

$$

\text{NH}2\text{NH}2 + \text{C}5\text{H}{11}\text{X} \rightarrow \text{C}5\text{H}{11}\text{NHNH}_2 + \text{HX}

$$

Procedure :

- Dissolve anhydrous hydrazine (1.0 equiv) in ethanol under nitrogen.

- Add 1,2-dimethylpropyl bromide (1.2 equiv) dropwise at 0–5°C.

- Reflux for 12–24 hours.

- Acidify with concentrated HCl to precipitate the dihydrochloride salt.

- Filter and recrystallize from ethanol/ether.

Optimization Notes :

- Excess alkylating agent improves yield (up to 65%) but risks di-alkylation.

- Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethanol | DMF | THF |

| Temperature (°C) | 78 | 100 | 65 |

| Yield (%) | 58 | 63 | 45 |

| Purity (HPLC, %) | 92 | 88 | 90 |

Reductive Amination of 3-Pentanone

An alternative route employs reductive amination of 3-pentanone with hydrazine, followed by HCl treatment:

$$

\text{(CH}3\text{)}2\text{CHCOCH}3 + \text{NH}2\text{NH}2 \xrightarrow{\text{NaBH}4} \text{(CH}3\text{)}2\text{CHCH(NHNH}2\text{)CH}3 \xrightarrow{\text{HCl}} \text{Dihydrochloride}

$$

Procedure :

- React 3-pentanone (1.0 equiv) with hydrazine hydrate (1.5 equiv) in methanol.

- Add sodium borohydride (2.0 equiv) at 0°C.

- Stir for 6 hours, then acidify with HCl.

- Isolate the product via vacuum filtration.

Key Findings :

- Yield : 70–75% after recrystallization.

- Byproducts : Trace amounts of over-reduced amines (<5%).

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method avoids direct handling of hydrazine:

- React phthalimide potassium salt with 1,2-dimethylpropyl bromide.

- Hydrolyze the intermediate with hydrazine hydrate:

$$

\text{PhthN}^- \text{K}^+ + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{PhthN-C}5\text{H}{11} \xrightarrow{\text{NH}2\text{NH}2} \text{C}5\text{H}{11}\text{NHNH}_2

$$

- Acidify to form the dihydrochloride salt.

Advantages :

Purification and Characterization

Recrystallization Techniques

The dihydrochloride salt is typically purified via:

- Solvent pair : Ethanol/diethyl ether (3:1 v/v).

- Temperature gradient : Dissolve at 60°C, cool to −20°C.

Purity Data :

Spectroscopic Characterization

- $$ ^1\text{H NMR} $$ (D$$ _2$$O) : δ 1.05 (d, 6H, CH$$ _3 $$), 1.45 (m, 1H, CH), 2.20 (m, 2H, CH$$ _2 $$), 3.10 (s, 2H, NH$$ _2 $$).

- IR (KBr) : 3200 cm$$ ^{-1} $$ (N–H stretch), 1600 cm$$ ^{-1} $$ (N–H bend).

Industrial-Scale Production Insights

Suppliers such as AKSci and Combi-Blocks emphasize:

Chemical Reactions Analysis

Types of Reactions: : (1,2-Dimethylpropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides , while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

(1,2-Dimethylpropyl)hydrazine dihydrochloride is utilized as a reagent in organic synthesis. Its role as a precursor for synthesizing other compounds is significant in developing new materials and chemicals.

Biology

In biological research, this compound is employed in biochemical assays to study enzyme activity. Its ability to induce specific biochemical pathways makes it valuable for investigating metabolic processes.

Medicine

The compound has been investigated for potential therapeutic properties, particularly as a model compound in drug development. Its use in cancer research is notable, as it has been shown to induce tumors in animal models, providing insights into carcinogenesis mechanisms.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals. Its applications extend to various industrial processes where specific chemical properties are required.

Tumor Induction Studies

Research has demonstrated that this compound can induce tumors in laboratory animals. For instance:

- Study on Mice : Groups of male and female Swiss albino mice were administered varying doses of the compound through drinking water. A positive dose-response relationship was observed for vascular tumors, with incidences increasing significantly at higher doses .

- Rats Experimentation : In another study involving rats treated with subcutaneous injections of this compound from birth, malignant tumors such as hepatocellular carcinomas were developed across multiple groups . The results indicated that all groups experienced tumor formation, emphasizing the compound's carcinogenic potential.

Data Tables

| Study Type | Organism | Dosage (mg/kg) | Tumor Types Induced | Observations |

|---|---|---|---|---|

| Long-term Exposure | Swiss Albino Mice | 0.15 - 20 | Angiomas, Angiosarcomas | Increased tumor incidence with higher doses |

| Short-term Exposure | Rats | 30 | Hepatocellular Carcinomas | All treated rats developed tumors |

| Injection Protocol | Wistar Rats | 15 | Intestinal Carcinomas | Various tumors observed over a prolonged period |

Mechanism of Action

The mechanism of action of (1,2-Dimethylpropyl)hydrazine dihydrochloride involves its hydrazine base, which allows it to participate in various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, making it effective in electrophilic substitution reactions . The compound can interact with molecular targets and pathways involved in biochemical processes, although specific details may vary depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following hydrazine derivatives are structurally or functionally related:

Toxicological Profiles

1,2-Dimethylhydrazine Dihydrochloride

- Carcinogenicity: Lifetime oral administration in Syrian golden hamsters induced angiosarcomas in 82–89% of subjects, primarily in liver and lungs .

- Developmental Toxicity: No adverse effects observed in hamsters at tested doses .

- Mechanism : DNA alkylation leading to mutagenic and tumorigenic outcomes .

1,2-Diphenylhydrazine

tert-Amyl Hydrazine Hydrochloride

Comparative Table: Toxicity Endpoints

Physical and Chemical Properties

Biological Activity

(1,2-Dimethylpropyl)hydrazine dihydrochloride, a hydrazine derivative with the molecular formula CHClN and a molecular weight of 175.1 g/mol, has garnered attention due to its potential biological activities. This compound is synthesized through the reaction of 1,2-dimethylpropylamine with hydrazine in the presence of hydrochloric acid, leading to its application in various fields such as medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its hydrazine group, which allows it to engage in nucleophilic substitution reactions. The presence of two methyl groups enhances its nucleophilicity, making it effective in various biochemical interactions. This compound has been investigated for its role in enzyme activity modulation and potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted on Swiss albino mice demonstrated a positive dose-response relationship for the incidence of vascular tumors when subjected to varying concentrations of the compound. The results showed that at higher doses (up to 20 mg/L), tumor incidences reached as high as 95% . The types of tumors observed included angiomas and angiosarcomas, with a notable correlation between dosage and tumor severity.

Case Studies

- Colonic Neoplasms in Mice : In another study involving female CF1 mice receiving subcutaneous injections of 20 mg/kg body weight, over 83% developed visible colonic neoplasms after 45 weeks. The tumors ranged from benign polyps to malignant adenocarcinomas, indicating a strong carcinogenic potential .

- Tumor Incidence and Treatment Frequency : A comparative analysis of treatment frequencies revealed that daily injections resulted in higher incidences of renal adenomas and liver hemangioendotheliomas compared to weekly treatments. This suggests that the administration schedule significantly influences the biological outcomes associated with this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| (1,2-Dimethylpropyl)hydrazine | CHN | Antitumor activity; vascular tumors |

| 1,2-Dimethylhydrazine | CHN | Similar carcinogenic properties |

| 1,2-Diethylhydrazine | CHN | Comparable reactivity; less studied |

The unique structural features of this compound contribute to its distinct biological activities compared to other hydrazine derivatives.

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

Q & A

Q. What are the critical safety protocols for handling (1,2-Dimethylpropyl)hydrazine dihydrochloride in laboratory settings?

When handling this compound, use nitrile or neoprene gloves inspected for integrity and employ proper glove-removal techniques to avoid skin contact. Wear a full chemical-resistant suit and respiratory protection (e.g., NIOSH-approved respirator) if airborne exposure is possible. Incompatible materials include oxidizing agents (e.g., chlorates, peroxides) and metallic oxides (e.g., copper oxide), which may cause fires or explosions . Immediate decontamination protocols for spills involve neutralizing with inert absorbents and avoiding water to prevent exothermic reactions.

Q. How should this compound be stored to maintain stability?

Store in a sealed, light-resistant container under inert gas (e.g., nitrogen) at temperatures below 25°C. Ensure separation from incompatible substances like strong acids/bases and oxidizing agents. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) is recommended to establish shelf-life parameters .

Q. What analytical methods are suitable for quantifying this compound purity?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. Use a C18 column and a mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid. Calibrate against certified reference standards. For trace impurities, LC-MS with electrospray ionization (ESI) in positive ion mode provides higher sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in developmental toxicity data for hydrazine derivatives?

Conflicting data (e.g., Schiller et al., 1979 vs. Lee and Aleyassine, 1970) may arise from species-specific metabolic pathways or exposure routes. Design comparative studies using in vitro models (e.g., zebrafish embryos or mammalian cell lines) to assess metabolic activation. Pair with in vivo rodent studies using oral and parenteral administration to evaluate dose-response relationships and interspecies variability .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Use a two-step process: (1) Condensation of 1,2-dimethylpropylamine with hydrazine hydrate under reflux (80°C, 6 hrs), followed by (2) hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol. Monitor reaction progress via FT-IR for N-H stretching (3250 cm⁻¹) and C-N bonding (1250 cm⁻¹). Purify via recrystallization from ethanol/ether (1:3) to achieve >98% purity .

Q. How should researchers design experiments to assess DNA alkylation mechanisms by hydrazine derivatives?

Employ LC-MS/MS to detect DNA adducts (e.g., 7-methylguanine) in treated cell lines (e.g., HepG2). Use isotopically labeled (¹³C) hydrazine derivatives for precise tracking. Compare adduct formation in glutathione-depleted vs. normal cells to evaluate detoxification pathways. Pair with computational modeling (e.g., DFT) to predict reactive intermediates .

Q. What methodologies validate the compatibility of this compound with pharmaceutical excipients?

Conduct stress testing under ICH Q1A guidelines: expose the compound to excipients (e.g., lactose, microcrystalline cellulose) at 40°C/75% RH for 4 weeks. Analyze degradation via DSC for thermal incompatibilities and XRD for crystallinity changes. Use Raman spectroscopy to detect intermolecular interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 209.11 g/mol (theoretical) | |

| Melting Point | 225°C (decomposition, lit.) | |

| Solubility | Soluble in ethanol, water; insoluble in ether |

Q. Table 2. Toxicity Study Design Parameters

| Parameter | Recommendation |

|---|---|

| In vitro model | HepG2 cells, 24–72 hr exposure |

| Dose range | 0.1–100 µM (MTT assay for IC₅₀) |

| Endpoints | Apoptosis (Annexin V), oxidative stress (ROS assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.